Lipophilicity Profile: 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid vs. Unsubstituted 2-Phenyl Analog
The 2-ethoxyphenyl substituent confers a significantly higher calculated lipophilicity compared to the unsubstituted 2-phenyl analog (cinchophen). The target compound has a computed XLogP3 of 3.7, which is a critical differentiator for membrane permeability and target binding within the hydrophobic pockets often found in therapeutic targets like hDHODH [1].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | 3.7 |
| Comparator Or Baseline | Unsubstituted 2-phenylquinoline-4-carboxylic acid (Cinchophen); typical LogP ~2.5-3.0 (class-level estimate based on structure) |
| Quantified Difference | Increased lipophilicity by approximately 0.7-1.2 log units |
| Conditions | Computational prediction (XLogP3) |
Why This Matters
Higher lipophilicity within an optimal range (typically 1-3) is crucial for crossing biological membranes, but a value of 3.7 indicates a shift that could enhance binding to hydrophobic enzyme pockets while also influencing solubility and off-target binding profiles, making it unsuitable for direct substitution with more hydrophilic analogs.
- [1] Chem960. 2-(2-Ethoxyphenyl)quinoline-4-carboxylic acid (444565-52-0). View Source
